Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate” is a chemical compound with the molecular formula C17H16FNO3 . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 301.3122 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Scientific Research Applications
Au(I)-Catalyzed Intramolecular Hydrofunctionalization
One application involves the use of gold(I) catalysts for the intramolecular hydrofunctionalization of allenes, leading to the formation of heterocycles. This process demonstrates the utility of similar carbamate structures in synthesizing complex organic compounds with high selectivity and efficiency (Zhang et al., 2006).
Polymer-Rare Earth Complexes
Another application is found in the field of materials science, where carbamate structures are used in the preparation of polymer-rare earth complexes, which exhibit strong fluorescence emission. This is particularly interesting for the development of new materials with potential applications in sensing, imaging, and electronic devices (Gao et al., 2012).
Prodrugs for Medicinal Chemistry
In medicinal chemistry, carbamate derivatives have been synthesized as prodrugs, showing significant activity against specific diseases. For example, carbamate analogues of bis-amidinophenyl furan have been evaluated for their activity against Pneumocystis carinii pneumonia, demonstrating the potential of carbamates in drug development (Rahmathullah et al., 1999).
Cholinesterase Inhibitors
Carbamate compounds have also been explored as cholinesterase inhibitors, with some derivatives showing promising activity against acetyl- and butyrylcholinesterase. This research contributes to the search for new treatments for diseases like Alzheimer's (Kos et al., 2021).
Aggregation-Induced Emission
Additionally, carbazole derivatives containing fluorobenzene units have been synthesized and studied for their aggregation-induced emission properties. These compounds have potential applications in the development of optoelectronic devices due to their unique optical properties (Zhu et al., 2018).
properties
IUPAC Name |
benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-17(11-21-12-17)14-6-8-15(9-7-14)19-16(20)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCCIOAJVKELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.